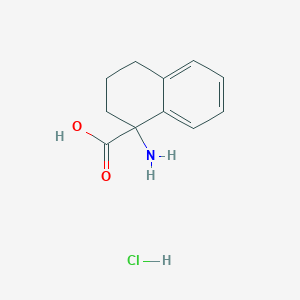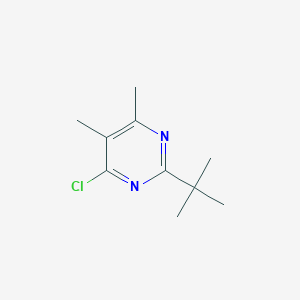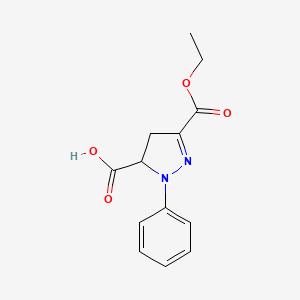
1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Alkylation of Isoquinoline Skeleton
A foundational approach for the modification of the isoquinoline skeleton involves the alkylation of the 1-position, leveraging lithiated derivatives for nucleophilic reactivity. This methodology facilitates the introduction of various alkyl groups, even with less reactive alkylating agents, yielding 1-substituted tetrahydroisoquinolines with high efficiency. Such chemical transformations are crucial for the synthesis of complex organic molecules and pharmaceuticals, demonstrating the versatility of tetrahydroisoquinoline derivatives in organic synthesis (Seebach et al., 1983).
Synthesis of Quinoline Derivatives
Research on bromination reactions of tetrahydroquinoline has yielded efficient one-pot synthesis methods for valuable quinoline derivatives. This includes the synthesis of dibromo- and tribromoquinoline derivatives, which serve as precursors for further chemical modifications. These synthetic routes are essential for creating compounds with potential applications in medicinal chemistry and drug development (Şahin et al., 2008).
Anticancer Activity of Tetrahydroisoquinoline Derivatives
The tetrahydroisoquinoline moiety is a common feature in biologically active molecules, with derivatives exhibiting a range of properties including antitumor and antimicrobial activities. Research has focused on synthesizing novel tetrahydroisoquinoline analogs with modified phenyl rings to explore their potential as anticancer agents. Such studies contribute to the ongoing search for new and effective cancer treatments, showcasing the importance of structural modifications in enhancing biological activity (Redda et al., 2010).
Reaction with Carbon Nucleophiles
The generation of cation radicals from tetrahydroisoquinoline derivatives and their reaction with carbon nucleophiles have been studied to understand the reactivity and potential for creating diverse organic compounds. This research provides insight into the mechanisms of radical reactions and their applicability in synthesizing novel compounds with unique properties (Narasaka et al., 1993).
Propriétés
IUPAC Name |
2-bromo-1-(3,4-dihydro-2H-quinolin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-2-11(14)13(16)15-9-5-7-10-6-3-4-8-12(10)15/h3-4,6,8,11H,2,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTORAVINMIZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobutanoyl)-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1522784.png)

![5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522790.png)

![3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride](/img/structure/B1522792.png)
![2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1522793.png)
![1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522795.png)


![N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B1522801.png)

![2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1522804.png)